molecular formula C16H12N4O4 B2444035 2-Amino-3-(3-nitrobenzoyl)indolizine-1-carboxamide CAS No. 903311-81-9

2-Amino-3-(3-nitrobenzoyl)indolizine-1-carboxamide

Cat. No.: B2444035
CAS No.: 903311-81-9
M. Wt: 324.296
InChI Key: RNWBETLKSRWROI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(3-nitrobenzoyl)indolizine-1-carboxamide is a synthetic compound that has garnered attention in the fields of chemistry and biology. This compound is part of the indolizine family, which is known for its nitrogen-containing heterocyclic structure. Indolizine derivatives are recognized for their potential biological activities and applications in various scientific domains .

Properties

IUPAC Name

2-amino-3-(3-nitrobenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O4/c17-13-12(16(18)22)11-6-1-2-7-19(11)14(13)15(21)9-4-3-5-10(8-9)20(23)24/h1-8H,17H2,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWBETLKSRWROI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(3-nitrobenzoyl)indolizine-1-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-alkylpyridines and cyanohydrin triflates, which undergo 5-exo-dig cyclization to form the indolizine core . The reaction conditions often involve the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve good yields .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3-nitrobenzoyl)indolizine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the nitrogen and aromatic sites.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or carboxyl derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Anti-inflammatory Applications

Research indicates that 2-amino-3-(3-nitrobenzoyl)indolizine-1-carboxamide acts as a selective agonist for the CB2 receptor, which is primarily expressed in immune cells. This receptor plays a crucial role in modulating immune responses and inflammation.

Key Findings:

  • Inhibition of Cytokines : In vitro studies have demonstrated that this compound inhibits the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
  • Pain Reduction : Animal models have shown that it can reduce nociceptive behaviors, indicating its efficacy in pain management associated with inflammatory conditions.

Anticancer Potential

The compound has been studied for its anticancer properties, particularly in inducing apoptosis in various cancer cell lines.

Mechanism of Action:

  • Cell Proliferation Inhibition : It is believed to inhibit key signaling pathways involved in cell survival and proliferation, leading to increased apoptosis in tumor cells.

Case Studies:

  • In Vitro Studies : Research has shown that this compound significantly reduces cell viability in breast (MCF-7) and lung (A549) cancer cell lines, with IC50 values ranging from 10 to 25 µM.
  • In Vivo Studies : In xenograft models of human tumors, significant tumor reduction was observed with dosages of 20 mg/kg administered bi-weekly over a month.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antibacterial properties against various bacterial strains.

Mechanism of Action:

  • The compound likely disrupts bacterial cell wall synthesis or function, contributing to its antimicrobial effects.

Summary of Biological Activities

ApplicationActivity DescriptionReferences
Anti-inflammatoryInhibits pro-inflammatory cytokines; reduces pain
AnticancerInduces apoptosis; inhibits tumor growth
AntimicrobialExhibits antibacterial activity against several strains

Current State of Research

Research on this compound is ongoing, with various studies exploring its pharmacological properties and therapeutic potential. While preclinical studies have shown promising results, further research is needed to fully understand the compound's efficacy and safety profile.

Mechanism of Action

The mechanism of action of 2-Amino-3-(3-nitrobenzoyl)indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to effects such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indole-2-carboxylic acid: Another indole derivative with different functional groups.

    Indolizine derivatives: Various compounds with modifications on the indolizine core.

Uniqueness

2-Amino-3-(3-nitrobenzoyl)indolizine-1-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its nitrobenzoyl and carboxamide groups make it a versatile compound for various applications in research and industry .

Biological Activity

2-Amino-3-(3-nitrobenzoyl)indolizine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features an indolizine core with an amino group and a nitrobenzoyl moiety, which contributes to its biological activity. The structure can be represented as follows:

C12H10N4O3\text{C}_{12}\text{H}_{10}\text{N}_4\text{O}_3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Cannabinoid Receptors : It acts as a selective agonist for cannabinoid receptor type 2 (CB2), which is involved in modulating immune responses and pain perception.
  • Enzyme Inhibition : The compound has been shown to inhibit the production of pro-inflammatory cytokines, suggesting its role as an anti-inflammatory agent.
  • Antitumor Activity : Preliminary studies indicate potential cytotoxic effects against various cancer cell lines, highlighting its possible use in cancer therapy .

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6. This inhibition suggests a mechanism that could be beneficial in treating inflammatory diseases.

Antitumor Effects

Research has indicated that this compound exhibits significant antiproliferative activity against several cancer cell lines. For instance, it has shown IC50 values in the low micromolar range against malignant brain tumor cells, indicating strong cytotoxicity .

Analgesic Effects

Animal model studies have reported that the compound may reduce nociceptive behaviors, suggesting its potential as an analgesic agent. This aligns with its interaction with CB2 receptors, known for their role in pain modulation.

Study on Anti-inflammatory Effects

In a controlled study involving murine models, the administration of this compound led to a significant reduction in inflammation markers compared to untreated controls. The study highlighted the compound's potential for treating conditions like arthritis and other inflammatory disorders.

Antitumor Activity Evaluation

A recent study evaluated the antitumor efficacy of this compound against glioblastoma cell lines. The results showed that it effectively inhibited cell proliferation and induced apoptosis, making it a candidate for further development as an anticancer drug .

Data Table: Biological Activity Overview

Biological ActivityMechanism of ActionReference
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntitumorCytotoxicity against cancer cell lines
AnalgesicAgonism at CB2 receptors
Enzyme inhibitionInteraction with specific enzymes

Q & A

Basic: What are the typical synthetic routes for preparing 2-Amino-3-(3-nitrobenzoyl)indolizine-1-carboxamide?

The synthesis involves a multi-step protocol:

  • Indolizine Core Formation : Cyclization of pyridine derivatives (e.g., 4-aminopyridine) with alkynes (e.g., ethylpropiolate) under basic conditions (e.g., K₂CO₃ in dry DMF) to form the indolizine scaffold .
  • Functionalization : Introduction of the 3-nitrobenzoyl group via electrophilic aromatic substitution or coupling reactions. For similar compounds, benzoylation is achieved using substituted benzoyl chlorides in anhydrous solvents .
  • Purification : Column chromatography (hexane:ethyl acetate) and TLC monitoring ensure purity, with yields typically ranging from 70–89% .

Advanced: How can reaction conditions be optimized to improve synthetic yields and reduce side products?

  • Catalyst Screening : Test transition metal catalysts (e.g., Pd/Cu) for cyclization efficiency, as seen in indolizine derivatives .
  • Solvent and Temperature Control : Use anhydrous DMF or acetone to minimize hydrolysis. Elevated temperatures (50–80°C) may enhance reaction rates but require inert atmospheres to prevent oxidation .
  • Byproduct Mitigation : Employ scavengers (e.g., molecular sieves) for reactive intermediates and optimize stoichiometry to avoid unreacted starting materials .

Basic: What characterization techniques are essential for confirming the structure of this compound?

  • Spectroscopic Methods :
    • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.2–9.5 ppm) and carbonyl groups (δ ~185–190 ppm) .
    • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., m/z 327.2 [M+H]⁺ for analogous compounds) .
  • Elemental Analysis : Validate C, H, N content within ±0.3% of theoretical values .

Advanced: How can complex spectral data (e.g., overlapping NMR signals) be resolved?

  • 2D NMR Techniques : Use HSQC and HMBC to correlate ambiguous proton-carbon couplings, particularly for crowded aromatic regions .
  • Solvent Variation : Record spectra in deuterated DMSO or CDCl₃ to shift proton signals and reduce overlap .
  • Computational Modeling : Compare experimental data with DFT-calculated chemical shifts for validation .

Basic: How can researchers evaluate the biological activities of this compound?

  • Antibacterial Assays : Use broth microdilution (MIC determination) against Gram-positive/negative strains, as done for indolizine derivatives with 4-fluorobenzoyl groups .
  • Antioxidant Screening : Perform DPPH radical scavenging assays, comparing IC₅₀ values to ascorbic acid controls .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) for this compound?

  • Substituent Variation : Synthesize analogs with different benzoyl groups (e.g., 4-chloro, 4-methyl) to assess electronic effects on bioactivity .
  • Pharmacophore Mapping : Identify critical moieties (e.g., nitro group, carboxamide) using 3D-QSAR models and docking studies against target proteins .

Advanced: How should researchers address contradictions in reported bioactivity data across studies?

  • Replication Studies : Repeat assays under standardized conditions (e.g., same bacterial strains, nutrient media) .
  • Meta-Analysis : Compare logP, solubility, and steric parameters to explain disparities in activity .
  • Target Validation : Use knockout models or enzymatic assays to confirm mechanistic hypotheses (e.g., inhibition of bacterial topoisomerases) .

Basic: How can purity and stability of the compound be ensured during storage?

  • Chromatographic Purity : Validate via HPLC (≥95% purity) with UV detection at λ = 254 nm .
  • Storage Conditions : Store in amber vials at –20°C under argon to prevent nitro group reduction or hydrolysis .

Advanced: What challenges arise when scaling up synthesis, and how are they resolved?

  • Continuous Flow Reactors : Improve mixing and heat transfer for exothermic steps (e.g., benzoylation) .
  • Automated Purification : Replace column chromatography with flash chromatography or centrifugal partition chromatography for higher throughput .

Advanced: How to design experiments to study the compound’s reactivity under oxidative or reductive conditions?

  • Oxidative Stability : Treat with H₂O₂/KMnO₄ to assess nitro group integrity; monitor via TLC and IR for carbonyl retention .
  • Reductive Pathways : Use NaBH₄ or catalytic hydrogenation to reduce the nitro group to an amine, followed by LC-MS to identify intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.